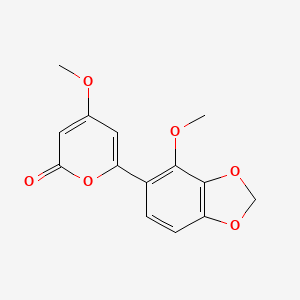
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one is a complex organic compound that features both methoxy and benzodioxole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxole ring followed by the introduction of the methoxy groups and the pyranone ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups, potentially leading to new compounds.
Substitution: Substitution reactions could replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzodioxole derivatives or pyranone-containing molecules. Examples could be:
- 4-Methoxy-2H-1,3-benzodioxole
- 6-Methoxy-2H-pyran-2-one
Uniqueness
The uniqueness of 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
89648-65-7 |
|---|---|
Fórmula molecular |
C14H12O6 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
4-methoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O6/c1-16-8-5-11(20-12(15)6-8)9-3-4-10-14(13(9)17-2)19-7-18-10/h3-6H,7H2,1-2H3 |
Clave InChI |
AEGDIWBOEWVDBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1)C2=C(C3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


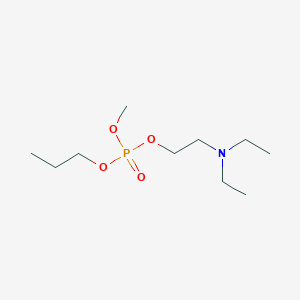
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
methylsilane](/img/structure/B14405684.png)
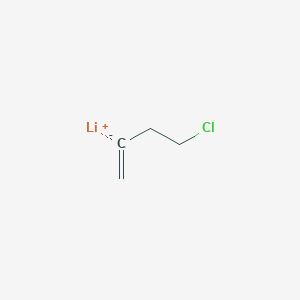
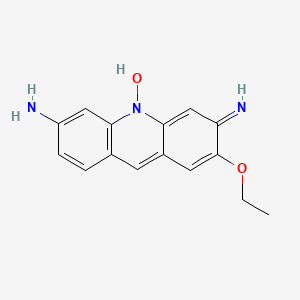
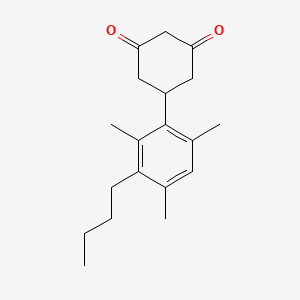
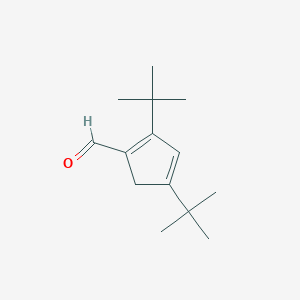
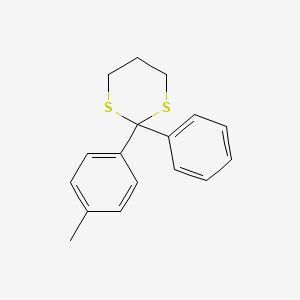
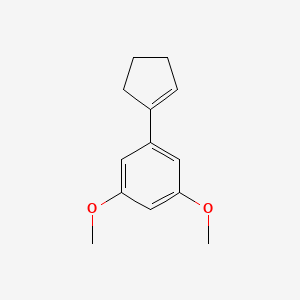
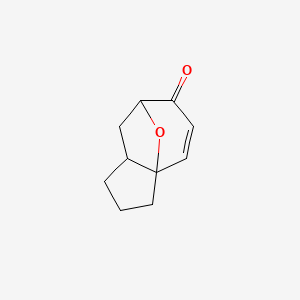
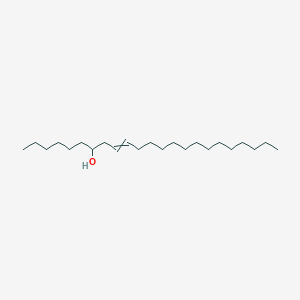
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
